methyl 4-(bromomethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate methyl 4-(bromomethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Brand Name: Vulcanchem
CAS No.: 1626407-50-8
VCID: VC2883046
InChI: InChI=1S/C15H20BBrO4/c1-14(2)15(3,4)21-16(20-14)12-8-10(13(18)19-5)6-7-11(12)9-17/h6-8H,9H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OC)CBr
Molecular Formula: C15H20BBrO4
Molecular Weight: 355.03 g/mol

methyl 4-(bromomethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS No.: 1626407-50-8

Cat. No.: VC2883046

Molecular Formula: C15H20BBrO4

Molecular Weight: 355.03 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-(bromomethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate - 1626407-50-8

Specification

CAS No. 1626407-50-8
Molecular Formula C15H20BBrO4
Molecular Weight 355.03 g/mol
IUPAC Name methyl 4-(bromomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Standard InChI InChI=1S/C15H20BBrO4/c1-14(2)15(3,4)21-16(20-14)12-8-10(13(18)19-5)6-7-11(12)9-17/h6-8H,9H2,1-5H3
Standard InChI Key IZFIPFIGKZZNHR-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OC)CBr
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OC)CBr

Introduction

Synthesis

2.1 General Synthetic Route
Methyl 4-(bromomethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be synthesized through a multi-step process:

  • Borylation Reaction: The introduction of the boronic ester group is achieved using pinacolborane (HBpin) and a palladium catalyst.

  • Bromination of Methyl Group: The methyl group on the benzene ring is brominated using N-bromosuccinimide (NBS) in an inert solvent like carbon tetrachloride (CCl4_4) .

This sequence ensures selective functionalization of the benzene ring.

Applications

3.1 Role in Cross-Coupling Reactions
The boronic ester moiety is highly reactive in Suzuki-Miyaura coupling reactions with aryl or vinyl halides under palladium catalysis. This makes it a key intermediate in synthesizing complex organic molecules such as pharmaceuticals and agrochemicals.

3.2 Pharmaceutical Relevance
Compounds derived from methyl 4-(bromomethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate are being explored for their potential bioactivity due to their ability to form diverse molecular frameworks .

Safety and Handling

5.1 Hazards
The bromomethyl group can pose health risks due to its potential alkylating properties, which may cause irritation or toxicity upon exposure.

5.2 Precautions

  • Use appropriate personal protective equipment (PPE), including gloves and goggles.

  • Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the boronic ester group.

Research Findings

Recent studies have highlighted the utility of this compound in synthesizing derivatives with biological activity:

  • Antimicrobial Activity: Brominated derivatives have shown promising results against Gram-positive and Gram-negative bacteria .

  • Material Science Applications: The boronic ester functionality allows integration into polymeric materials for advanced applications such as sensors or optoelectronics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator